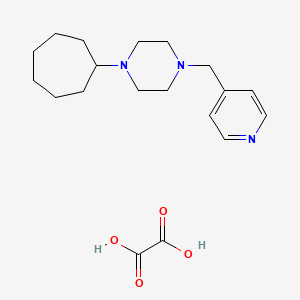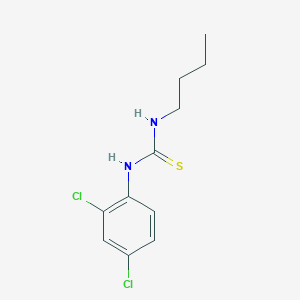![molecular formula C25H32N2O3 B5104176 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5104176.png)
1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as MPDPH, is a synthetic compound that has been studied for its potential applications in scientific research. MPDPH is a piperidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields. In
作用機序
The mechanism of action of 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is still not fully understood, but it is thought to involve the modulation of various neurotransmitters in the brain. 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to increase dopamine release in the brain, which may contribute to its stimulant effects. Additionally, 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to inhibit the reuptake of norepinephrine and serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has a range of biochemical and physiological effects that have been studied in various animal models. These effects include increased locomotor activity, increased heart rate, and increased blood pressure. Additionally, 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to increase the release of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
実験室実験の利点と制限
One of the main advantages of 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine for lab experiments is its ability to modulate neurotransmitter release in the brain. This makes it a potential tool for studying the mechanisms of addiction, depression, and other neurological disorders. Additionally, 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to have relatively low toxicity in animal models, which makes it a safer alternative to other stimulant and antidepressant drugs.
However, there are also some limitations to using 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine in lab experiments. One of the main limitations is that its mechanism of action is still not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to have some potential for abuse, which may limit its use in certain research settings.
将来の方向性
There are many potential future directions for research on 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One of the most promising areas of research is in the study of addiction and other neurological disorders. 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to have a range of effects on the brain that may be relevant to these disorders, and further research could help to elucidate the mechanisms of these effects.
Additionally, future research could focus on optimizing the synthesis method for 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine to improve its yield and purity. This could make it easier for researchers to obtain the compound for their experiments.
Conclusion:
In conclusion, 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a synthetic compound that has been studied for its potential applications in scientific research. The synthesis method for 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been optimized over time, and the compound has a range of biochemical and physiological effects that make it a promising tool for researchers in various fields. While there are some limitations to using 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine in lab experiments, there are also many potential future directions for research that could help to elucidate the mechanisms of its effects.
合成法
The synthesis of 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves a series of chemical reactions that have been described in detail in previous studies. The starting materials for the synthesis include 4-methoxy-3-methylbenzaldehyde and 2-(1-pyrrolidinylcarbonyl)phenol. These compounds are reacted with piperidine and various reagents to produce 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. The synthesis method has been optimized over time, and various modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been studied for its potential applications in a range of scientific research fields. One of the most promising applications of 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is in the study of the central nervous system. 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to have a range of effects on the brain, including increasing dopamine release and inhibiting the reuptake of norepinephrine and serotonin. These effects make 1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine a potential tool for studying the mechanisms of addiction, depression, and other neurological disorders.
特性
IUPAC Name |
[2-[1-[(4-methoxy-3-methylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-19-17-20(9-10-23(19)29-2)18-26-15-11-21(12-16-26)30-24-8-4-3-7-22(24)25(28)27-13-5-6-14-27/h3-4,7-10,17,21H,5-6,11-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWDYBOOXBTQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5104111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5104114.png)

![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5104122.png)
![N-cyclohexyl-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5104132.png)



![1-[2-(3,4-dimethylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5104170.png)
![3-chloro-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5104184.png)
![6-(2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104190.png)
![(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5104196.png)
![2,7-diamino-5'-bromo-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5104202.png)